2,4-Difluorophenyl 4-butoxybenzylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorophenyl 4-butoxybenzylcarbamate typically involves the reaction of 2,4-difluoroaniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with 4-butoxybenzyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
2,4-difluorophenyl 4-butoxybenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-difluorophenyl 4-butoxybenzylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-difluorophenyl 4-butoxybenzylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-difluorobenzylamine: A related compound with similar structural features but different functional groups.
4-fluorobenzylamine: Another similar compound with a single fluorine atom on the phenyl ring
Uniqueness
Its distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C18H19F2NO3 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
(2,4-difluorophenyl) N-[(4-butoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C18H19F2NO3/c1-2-3-10-23-15-7-4-13(5-8-15)12-21-18(22)24-17-9-6-14(19)11-16(17)20/h4-9,11H,2-3,10,12H2,1H3,(H,21,22) |
InChI Key |
OHKUODJKULFCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(=O)OC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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